(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid, also known as BCDA, is a bicyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. BCDA is a member of the norbornene family, which is a group of bicyclic compounds that have been extensively studied for their diverse properties and applications.
Mechanism of Action
The mechanism of action of (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid is not fully understood, but it is believed to involve the interaction of the compound with various cellular targets, including enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This compound has also been shown to modulate the activity of certain receptors, including the GABA-A receptor, which is involved in the regulation of neurotransmitter activity.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anxiolytic effects. This compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. This compound has also been shown to reduce pain sensitivity in animal models, suggesting its potential as an analgesic. Additionally, this compound has been shown to modulate anxiety-like behavior in animal models, suggesting its potential as an anxiolytic.
Advantages and Limitations for Lab Experiments
(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid has several advantages for use in lab experiments, including its unique chemical structure, which allows for the synthesis of novel compounds with diverse properties. This compound is also relatively easy to synthesize using various methods, making it readily available for use in experiments. However, this compound has limitations, including its potential toxicity and limited solubility in certain solvents, which may affect its use in certain experiments.
Future Directions
There are several future directions for research on (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid, including the development of new compounds with improved properties and the study of its potential as a lead compound for drug discovery. Additionally, the use of this compound in materials science and organic synthesis is an area of active research, with the potential for the development of novel materials and compounds with unique properties. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid can be synthesized using various methods, including the Diels-Alder reaction, which involves the reaction of cyclopentadiene with maleic anhydride. The resulting adduct is then subjected to a series of chemical transformations to yield this compound. Other methods include the use of Grignard reagents and the reaction of cyclopentadiene with maleic acid.
Scientific Research Applications
(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid has been studied for its potential applications in various fields, including materials science, organic synthesis, and drug discovery. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic synthesis, this compound has been used as a starting material for the synthesis of various compounds with diverse structures and functions. In drug discovery, this compound has been studied for its potential as a lead compound for the development of new drugs targeting various diseases.
properties
IUPAC Name |
(4Z)-bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-11(13)10-7-8-5-3-1-2-4-6-9(8)10/h1-2,7-9H,3-6H2,(H,12,13)/b2-1- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYRHQRATMXRMJ-UPHRSURJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=C(C2CCC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/1CC2C=C(C2CC/C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.